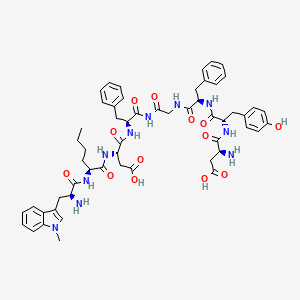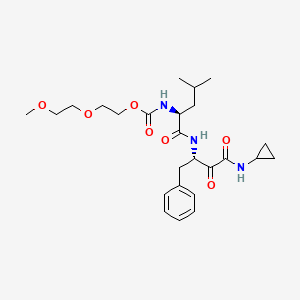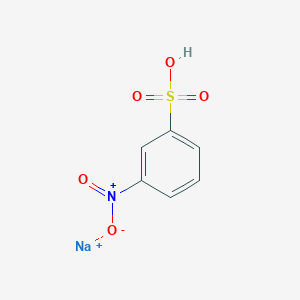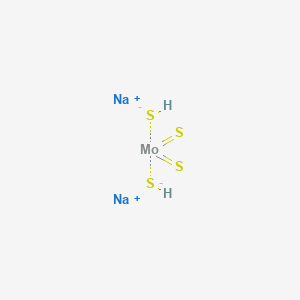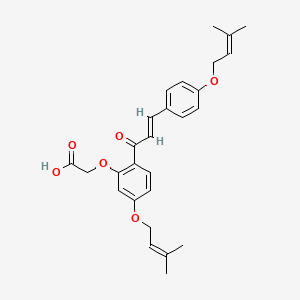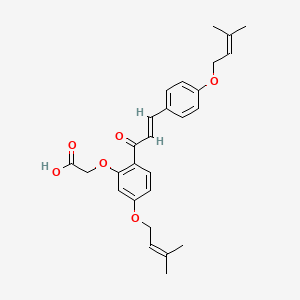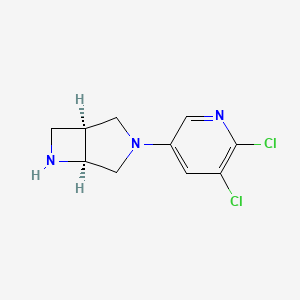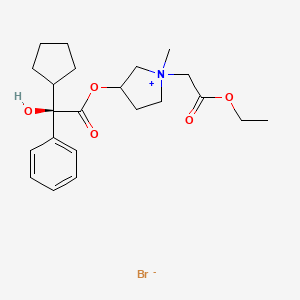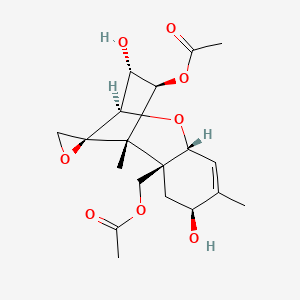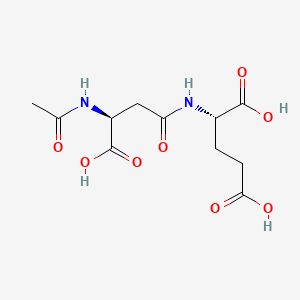
Naaxia
概要
説明
Naaxia is an eye drop solution with an active substance, N-acetyl-aspartyl-glutamate acid (sodium salt), dosed at 4.90 g per 100 ml . It is used in conditions such as Blepharoconjunctivitis and Allergic conjunctivitis .
Molecular Structure Analysis
Naaxia’s active ingredient, Spaglumic acid, has a molecular formula of C11H16N2O8 and a molecular weight of 304.255 g/mol . It is the β-aspartyl isoform of N-Acetyl-l-aspartylglutamate .科学的研究の応用
Allergic Conjunctivitis Treatment
Acide spaglumique: is primarily used in the treatment of allergic conjunctivitis . It functions as a mast cell stabilizer, preventing the release of histamine and other inflammatory mediators from mast cells . This action helps alleviate symptoms such as itching, redness, and tearing associated with allergic reactions in the eyes.
Mast Cell Stabilization
Beyond treating allergic conjunctivitis, Acide spaglumique ’s ability to stabilize mast cells makes it potentially useful in other allergic conditions where mast cell degranulation plays a key role. By inhibiting specific calcium channels, it prevents the release of inflammatory mediators, which could be beneficial in various allergic responses .
Neuroprotective Research
N-Acetyl-beta-Asp-Glu: has been identified as a competitive inhibitor of NAAG peptidase, with a Ki of 1 µM. This property makes it a candidate for neuroprotective research, particularly in protecting spinal neurons from excitotoxicity and hypoxic damage . Its role as a selective mGluR3 antagonist also contributes to its potential in neuroprotection studies.
Ocular Inflammation
Clinical trials have demonstrated the efficacy of Naaxia in reducing ocular inflammation. It has shown significant effects on tear ECP levels, indicating a possible inhibitory effect on eosinophil activation, which is a hallmark of inflammation in conditions like vernal keratoconjunctivitis .
Eosinophilic Action
The anti-eosinophilic actions of Naaxia have been substantiated by a significant reduction in eosinophil cationic protein (ECP) tear concentrations. This suggests that Naaxia could be effective in managing diseases characterized by eosinophilic activity .
Peptide Neurotransmitter Research
As a peptide neurotransmitter found in millimolar concentrations in the brain, Acide spaglumique is involved in neurotransmission processes. Its prevalence in the mammalian nervous system makes it a subject of interest in the study of neurotransmitter functions and disorders related to neurotransmission .
作用機序
Target of Action
Acide spaglumique primarily targets mast cells . Mast cells are immune cells that play a crucial role in allergic reactions. They are involved in producing an allergic response by releasing inflammatory mediators such as histamine .
Mode of Action
Acide spaglumique acts as a mast cell stabilizer . It inhibits the degranulation of mast cells, a process that releases inflammatory mediators . This inhibition occurs through the stabilization of specific calcium channels, preventing mast cell degranulation and thus blocking the release of histamine and other mediators .
Biochemical Pathways
The primary biochemical pathway affected by acide spaglumique is the histamine release pathway in mast cells . By inhibiting mast cell degranulation, acide spaglumique prevents the release of histamine, a key mediator in allergic reactions .
Pharmacokinetics
It’s known that the compound is used in eye drops, suggesting a local effect .
Result of Action
The primary result of acide spaglumique’s action is the prevention of allergic reactions . By stabilizing mast cells and inhibiting the release of histamine, it prevents the inflammation and other symptoms associated with allergic reactions .
Action Environment
The action of acide spaglumique is influenced by the local environment in which it is applied. For instance, in the case of eye drops, the compound exerts a local effect, preventing allergic reactions in the eyes . Environmental factors such as the presence of allergens can influence the compound’s efficacy .
Safety and Hazards
Naaxia should be used precisely as recommended by a physician . Adverse events may still happen even at usual prescription dosages . In a study, there were no significant differences between treatment groups in the occurrence of adverse effects, except for burning which was more frequent in the levocabastine group .
将来の方向性
特性
IUPAC Name |
(2S)-2-[[(3S)-3-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCKKCMJTSNWCU-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045385 | |
| Record name | N-Acetyl-L-aspartyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Spaglumic acid is a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. Mast cell stablizers block the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. Inhibition occurs through inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation. | |
| Record name | Spaglumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Acide spaglumique | |
CAS RN |
4910-46-7 | |
| Record name | Spaglumic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4910-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spaglumic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spaglumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetyl-L-aspartyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPAGLUMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81L78B3RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




